molecular formula C16H23N5S B12265429 N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12265429
M. Wt: 317.5 g/mol
InChI Key: FRNYJNOZRUJIHP-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyridine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a thioamide and a hydrazine derivative.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction.

    N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms, potentially converting the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, infections, and neurological disorders.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

The uniqueness of N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyridin-2-amine lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, may confer unique reactivity and bioactivity compared to similar compounds.

Properties

Molecular Formula

C16H23N5S

Molecular Weight

317.5 g/mol

IUPAC Name

N-methyl-N-[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H23N5S/c1-12(2)15-18-19-16(22-15)21-10-7-13(8-11-21)20(3)14-6-4-5-9-17-14/h4-6,9,12-13H,7-8,10-11H2,1-3H3

InChI Key

FRNYJNOZRUJIHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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